(R)-2-Isopropylpyrrolidine Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis
(R)-2-Isopropylpyrrolidine Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (R)-2-Isopropylpyrrolidine hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. The document delineates its chemical and physical properties, offers a detailed, field-proven synthetic protocol, and presents comprehensive analytical methodologies for its characterization and quality control. Furthermore, this guide discusses its significant applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), supported by mechanistic insights and workflow diagrams. The content is structured to furnish researchers and drug development professionals with the requisite knowledge for the proficient handling, synthesis, and application of this versatile compound.
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine nucleus is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, including noteworthy drugs like procyclidine and bepridil.[1] The introduction of stereocenters into the pyrrolidine ring has profound implications for biological activity, as enantiomers can exhibit markedly different pharmacological and toxicological profiles.[1] (R)-2-Isopropylpyrrolidine hydrochloride, with its defined stereochemistry at the C2 position, has emerged as a valuable intermediate for the construction of intricate molecular architectures where precise three-dimensional orientation is paramount for therapeutic efficacy.[1] Its hydrochloride salt form enhances stability and solubility, rendering it amenable to a variety of reaction conditions.[1]
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of (R)-2-Isopropylpyrrolidine hydrochloride is fundamental to its effective application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClN | [1][2] |
| Molecular Weight | 149.66 g/mol | [1][2] |
| CAS Number | 860640-18-2 | [1] |
| Appearance | White solid | [2] |
| IUPAC Name | (2R)-2-(propan-2-yl)pyrrolidine hydrochloride | [1] |
Synthesis of (R)-2-Isopropylpyrrolidine Hydrochloride: A Step-by-Step Protocol
The enantioselective synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry. Common strategies include the asymmetric hydrogenation of pyrrolidine precursors and the resolution of racemic mixtures.[1] The following protocol is a robust and scalable method for the preparation of (R)-2-Isopropylpyrrolidine hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (R)-2-Isopropylpyrrolidine Hydrochloride.
Experimental Procedure
Step 1: Diastereoselective Grignard Addition
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the N-tert-butanesulfinyl aldimine precursor in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
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Cool the solution to a temperature between -48°C and room temperature.
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Slowly add the isopropyl Grignard reagent dropwise via the dropping funnel, maintaining the reaction temperature. The high diastereoselectivity of this step is crucial for establishing the desired stereochemistry.[1]
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Upon completion of the addition, allow the reaction to proceed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral sulfinamide intermediate.
Step 2: Deprotection and Reductive Cyclization
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Dissolve the crude chiral sulfinamide intermediate in a 1:1 mixture of ethanol and water.
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Add trifluoroacetic acid (TFA, 10%) and a catalytic amount of platinum oxide (PtO₂, 10 mol%).[1]
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Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (R)-2-Isopropylpyrrolidine free base.
Step 3: Hydrochloride Salt Formation
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Dissolve the crude (R)-2-Isopropylpyrrolidine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
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Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
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Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (R)-2-Isopropylpyrrolidine hydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-2-Isopropylpyrrolidine hydrochloride.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H and ¹³C NMR spectra, typically recorded in D₂O or DMSO-d₆, are used to confirm the presence of the pyrrolidine ring and the isopropyl substituent.[1] Comparison of chemical shifts with those of analogous compounds, such as (S)-2-methylpyrrolidine derivatives, can aid in structural elucidation.[1]
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
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The FT-IR spectrum should exhibit characteristic peaks for the N-H stretch of the ammonium salt at approximately 2500 cm⁻¹ and a peak corresponding to the C-Cl bond around 750 cm⁻¹, confirming the formation of the hydrochloride salt.[1]
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-
Mass Spectrometry (MS) :
Chromatographic Analysis for Enantiomeric Purity
The determination of enantiomeric purity is critical for chiral compounds intended for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Caption: General workflow for chiral HPLC analysis.
Typical Chiral HPLC Method Parameters:
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Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is often effective for the separation of pyrrolidine enantiomers.[1]
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio may require optimization.
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Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for non-chromophoric amines after derivatization, or directly if the compound has sufficient UV absorbance.
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Enantiomeric Excess (%ee) Calculation: The %ee is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: %ee = |(A₁ - A₂) / (A₁ + A₂)| x 100.
Applications in Drug Discovery and Development
(R)-2-Isopropylpyrrolidine hydrochloride serves as a crucial chiral building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.[1] Its defined stereochemistry allows for the construction of enantiomerically pure compounds, which is a critical consideration in modern drug design.
The pyrrolidine moiety is a key structural feature in many biologically active compounds. The introduction of an isopropyl group at the C2 position in the (R)-configuration can influence the binding affinity and selectivity of the final molecule for its biological target. This is due to the specific steric and electronic properties conferred by this substitution pattern.
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Enzyme inhibitors : The pyrrolidine scaffold can mimic natural substrates or transition states of enzymatic reactions.
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Receptor antagonists/agonists : The rigid structure of the pyrrolidine ring can provide a well-defined orientation of substituents for optimal interaction with receptor binding pockets.
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Anticancer and antidiabetic agents : Research has indicated the potential of pyrrolidine derivatives in these therapeutic areas.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of all chemical reagents.
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Hazard Identification : (R)-2-Isopropylpyrrolidine hydrochloride is harmful if swallowed and may cause an allergic skin reaction.[2]
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Handling : Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place.
Conclusion
(R)-2-Isopropylpyrrolidine hydrochloride is a valuable and versatile chiral building block with significant applications in synthetic and medicinal chemistry. Its well-defined stereochemistry and favorable physical properties make it an important intermediate for the synthesis of enantiomerically pure complex molecules and active pharmaceutical ingredients. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective utilization in research and drug development endeavors.
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